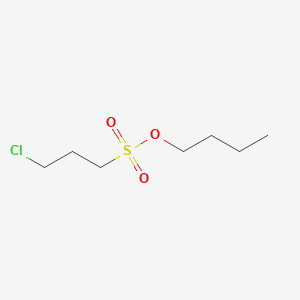
4-(4-羟基苯氧基)-3,5-二碘苯基乙酸
描述
The compound is a derivative of (4-Hydroxyphenoxy)acetic acid . This compound, along with formaldehyde ammonium salt, forms a polyaromatic anionic compound RG-13577, which mimics synthetic heparin and specifically binds to vascular smooth muscle cells (SMCs), inhibiting their proliferative growth .
Synthesis Analysis
While specific synthesis methods for “4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid” are not available, similar compounds such as poly[4-(4-hydroxyphenoxy)benzoic acid] have been synthesized . The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .科学研究应用
Thyroid Hormone Derivative
3,5-Diiodothyroacetic Acid is a derivative of thyroid hormones . Thyroid hormones play a crucial role in various biological processes such as thermogenesis, growth, and metamorphosis .
Measurement of 3,5-Diiodothyronine (3,5-T2)
This compound is used in the development of a highly sensitive and reproducible RIA (Radioimmunoassay) for the measurement of 3,5-diiodothyronine (3,5-T2) in human serum and tissue .
Study of Nonthyroidal Illnesses
3,5-Diiodothyroacetic Acid is used in the study of nonthyroidal illnesses. It has been found that serum concentrations of 3,5-T2 were significantly elevated in patients with sepsis, liver diseases, head and/or brain injury, and brain tumors .
Study of Brain Tumors
In the study of brain tumors, it has been found that T3 levels were markedly lower, resulting in a ratio of T3 to 3,5-T2 of approximately 1:1 . This suggests a physiological, thyromimetic role of 3,5-T2, possibly stimulating mitochondrial respiratory chain activity .
Metabolic Product of 3,3’-Diiodothyronine
3,3’-Diiodothyroacetic Acid is probably a metabolic product of 3,3’-diiodothyronine . This shows the role of 3,5-Diiodothyroacetic Acid in the metabolism of thyroid hormones.
Quantification of Thyroid Hormones and Associated Metabolites
A novel analytical methodology has been developed for the simultaneous determination of absolute and total concentrations of 11 native thyroid hormones and associated metabolites, including 3,5-Diiodothyroacetic Acid, in 50-μL of plasma or serum .
作用机制
Target of Action
3,5-Diiodothyroacetic acid is a derivative of thyroxine . It primarily targets the thyroid hormone receptors (TRs) , which play a crucial role in the development and metabolism of many tissues .
Biochemical Pathways
The compound is involved in the same biochemical pathways as other thyroid hormones. These hormones are enzymatically transformed by deiodinases in target tissues and released into circulation . Importantly, thyroxine (T4) is deiodinated to form T3, but also ‘reverse’-T3 (rT3), and these two forms can be further deiodinated into three diiodothyronine-products (T2’s) that, in turn, can give rise to monoiodothyronines (T1’s) and thyronine (T0) through further deiodination events .
Pharmacokinetics
For example, the half-life of triiodothyroacetic acid, a related compound, is approximately 6 hours . The absorption of triiodothyroacetic acid is around 67% . These figures may provide a rough estimate for the pharmacokinetics of 3,5-diiodothyroacetic acid.
Result of Action
The molecular and cellular effects of 3,5-diiodothyroacetic acid’s action are likely to be similar to those of other thyroid hormones, given its interaction with the same receptors. Thyroid hormones control and regulate vital biological processes such as thermogenesis, growth, and metamorphosis . Therefore, 3,5-diiodothyroacetic acid may have similar effects.
属性
IUPAC Name |
2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBNMLZBHFYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151121 | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
CAS RN |
1155-40-4 | |
| Record name | 3,5-Diiodothyroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1155-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-diiodothyroacetic acid compare to other thyroxine analogs in terms of metabolic effects and toxicity?
A2: Studies in thyroidectomized rats revealed that 3,5-T2, along with D-thyroxine, 3,3′,5′-triiodo-DL-thyronine, and 3,3′,5′-triiodothyropropionic acid, can prolong the biological half-life of radiothyroxine. [] This effect is linked to their potential to compete with thyroxine for degradation pathways. [] Additionally, 3,5-T2 was found to be less toxic than triiodothyroacetic acid (TRIAC) and triiodothyropropionic acid (TRIPROP) when administered orally to rats on a high-fat, high-cholesterol diet. [] Interestingly, while TRIAC and TRIPROP are considered less calorigenically active than thyroxine when injected subcutaneously in rats fed a standard diet, they exhibited higher calorigenic activity and toxicity when delivered orally alongside a high-fat, high-cholesterol diet. []
Q2: Can 3,5-diiodothyroacetic acid be detected in human serum, and how do its levels change in different thyroid states?
A3: Yes, 3,5-T2 can be measured in human serum using a specific radioimmunoassay (RIA). [] This RIA utilizes inner ring-labeled [125I]3,5-T2 and demonstrates minimal cross-reactivity with other iodothyronines within their physiological ranges. [] Studies show that serum 3,5-T2 levels are significantly elevated in hyperthyroid patients and significantly decreased in hypothyroid patients compared to healthy controls. [] These findings suggest a potential correlation between 3,5-T2 levels and thyroid function.
Q3: How is 3,5-diiodothyroacetic acid synthesized and what analytical techniques can be used to characterize it?
A4: While a detailed synthetic procedure is not elaborated upon in the provided abstracts, one paper mentions a "new synthesis" of 3,5-diiodothyroacetic acid. [] Furthermore, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been successfully employed to detect 3,5-T2 and other related iodothyronines, including potential degradation products, in pharmaceutical tablets. [] This method offers high sensitivity and specificity for iodine detection, allowing for the identification and quantification of these compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)




![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)